![molecular formula C16H24N2OS B2421310 N-((1s,3s)-金刚烷-1-基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 CAS No. 2034609-28-2](/img/structure/B2421310.png)

N-((1s,3s)-金刚烷-1-基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

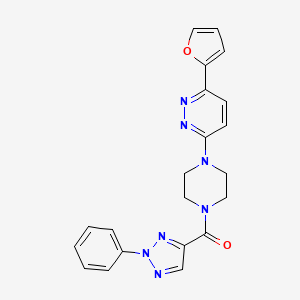

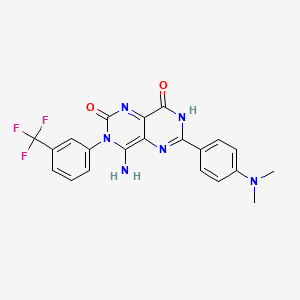

“N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is a compound that contains a bicyclo[2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This process allows for the creation of diverse functionalized bicyclo[2.2.1]heptanes . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis

The molecular structure of “N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied theoretically . The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been estimated by electrostatic potential analysis of the molecular surface . The density, heat of sublimation, and impact sensitivity were among the properties analyzed .科学研究应用

Anticancer Activity

The synthesis and biological evaluation of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed promising cytotoxicity against human cancer cell lines . Specifically, compound 5r demonstrated potent anti-proliferative activity against HepG2 (liver cancer) cells, with an IC50 value of 10.56 ± 1.14 μM. Furthermore, it induced apoptosis in HepG2 cells through caspase-8-dependent mechanisms.

作用机制

Target of Action

The primary targets of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide are enzymes such as urease, α-amylase, and α-glucosidase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, α-amylase breaks down complex carbohydrates into simple sugars, and α-glucosidase is involved in the digestion of carbohydrates.

Mode of Action

N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide interacts with its targets by inhibiting their enzymatic activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in the disruption of the normal biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of urease, α-amylase, and α-glucosidase affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia. The inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in the absorption of glucose and other simple sugars .

Pharmacokinetics

The pharmacokinetics of N-(adamantan-1-yl)-2-thia-5-azabicyclo[22The compound’s bicyclic structure suggests that it may have good bioavailability and stability .

Result of Action

The molecular and cellular effects of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide’s action include the disruption of normal enzymatic activities and biochemical processes. This can lead to changes in cellular metabolism and potentially have therapeutic effects, such as the treatment of conditions related to the overactivity of these enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their activity. Additionally, the compound’s stability may be affected by factors such as light, heat, and humidity .

未来方向

属性

IUPAC Name |

N-(1-adamantyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c19-15(18-8-14-4-13(18)9-20-14)17-16-5-10-1-11(6-16)3-12(2-10)7-16/h10-14H,1-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEYDHNNQAXGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5CC4CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

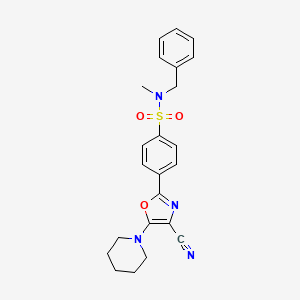

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)

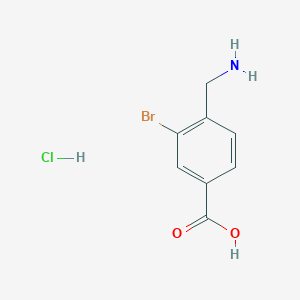

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)

![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)

![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)